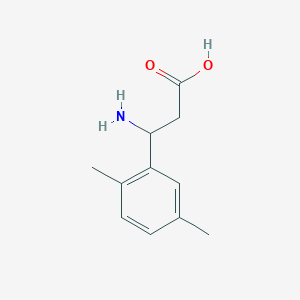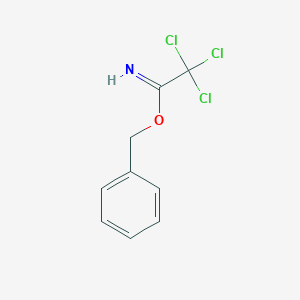
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide, also known as GB-88, is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. GB-88 has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
生化学的および生理学的効果
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing effects, gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to have anti-inflammatory and analgesic effects. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and pain.
実験室実験の利点と制限
One of the advantages of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its specificity for certain enzymes and receptors. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to selectively inhibit the activity of PKC and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide. One area of interest is the development of novel gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in combination with other drugs or therapies to enhance its anti-tumor and cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide and its potential applications in various areas of scientific research.
Conclusion:
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. While there are limitations to using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments, its specificity for certain enzymes and receptors makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in various areas of scientific research.
合成法
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using both methods, and the yield and purity of the final product depend on the specific conditions used in the synthesis process.
科学的研究の応用
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is in the field of cancer research. Studies have shown that gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
特性
CAS番号 |
125319-05-3 |
|---|---|
製品名 |
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide |
分子式 |
C24H41Cl2N7O8 |
分子量 |
626.5 g/mol |
IUPAC名 |
5-[[(4S)-5-[[2-[[(2R)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-1-(diaminomethylideneamino)-5-hydroxy-6,6-dimethylheptan-4-yl]amino]-2-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C24H39N7O8.2ClH/c1-23(2,3)24(39,31-18(33)12-29-20(36)15(25)7-9-19(34)35)17(5-4-10-28-22(26)27)30-13-6-8-16(32)14(11-13)21(37)38;;/h6,8,11,15,17,30,32,39H,4-5,7,9-10,12,25H2,1-3H3,(H,29,36)(H,31,33)(H,34,35)(H,37,38)(H4,26,27,28);2*1H/t15-,17+,24?;;/m1../s1 |
InChIキー |
UOWKYPYIOWROEQ-QIXHFMRXSA-N |
異性体SMILES |
CC(C)(C)C([C@H](CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)[C@@H](CCC(=O)O)N)O.Cl.Cl |
SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
正規SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
同義語 |
gamma-tert-butyloxy-Glu-Gly-Arg-3-carboxy-4-hydroxyanilide PS 3001 PS-3001 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



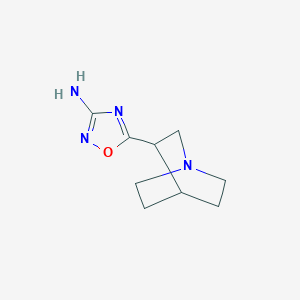
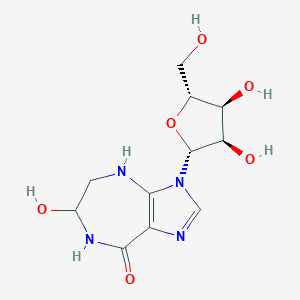
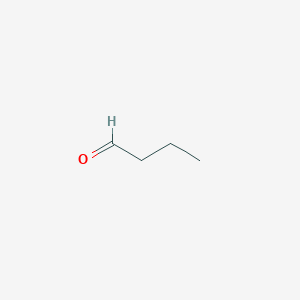
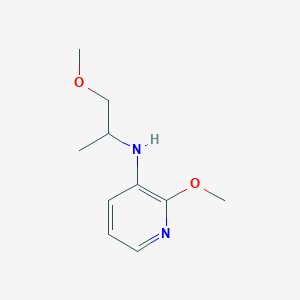

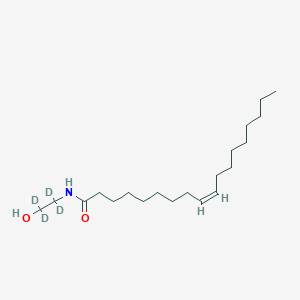

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
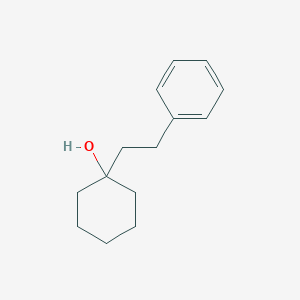
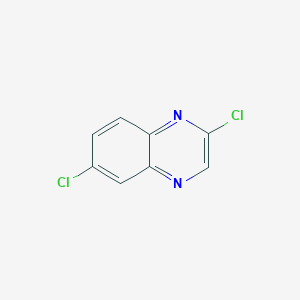
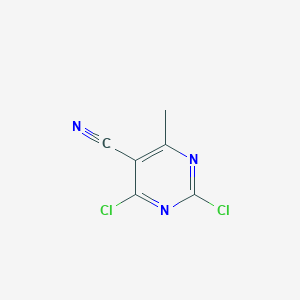
palladium(II) dichloride](/img/structure/B50169.png)
